Serylglutaminylasparaginyltyrosylprolylisoleucylvaline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

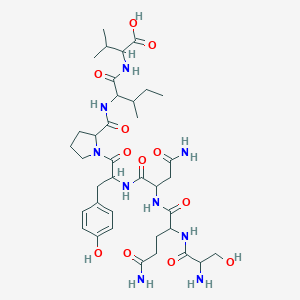

Serylglutaminylasparaginyltyrosylprolylisoleucylvaline is a complex peptide composed of the amino acids serine, glutamine, asparagine, tyrosine, proline, isoleucine, and valine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Serylglutaminylasparaginyltyrosylprolylisoleucylvaline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.

Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers.

Industrial Production Methods

Industrial production of peptides like this compound can be achieved through large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as E. coli, which then produces the peptide.

Analyse Chemischer Reaktionen

Types of Reactions

Serylglutaminylasparaginyltyrosylprolylisoleucylvaline can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine.

Reduction: Reduction reactions can affect disulfide bonds if present in the peptide structure.

Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents like DTT or TCEP.

Substitution: Specific reagents depending on the target residue, such as iodoacetamide for cysteine modification.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine, while reduction can break disulfide bonds, resulting in a linear peptide.

Wissenschaftliche Forschungsanwendungen

Serylglutaminylasparaginyltyrosylprolylisoleucylvaline has several applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

Medicine: Potential therapeutic applications due to its bioactive properties.

Industry: Utilized in the development of peptide-based materials and biocatalysts.

Wirkmechanismus

The mechanism of action of Serylglutaminylasparaginyltyrosylprolylisoleucylvaline involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, metabolism, and gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Serylglutaminylasparaginyltyrosylprolylisoleucylvaline: shares similarities with other bioactive peptides like insulin, glucagon, and oxytocin.

Insulin: A peptide hormone involved in glucose metabolism.

Glucagon: A peptide hormone that raises blood glucose levels.

Oxytocin: A peptide hormone involved in social bonding and reproduction.

Uniqueness

What sets this compound apart is its unique sequence and potential for diverse applications in various scientific fields. Its specific amino acid composition allows for unique interactions with molecular targets, making it a valuable tool for research and development.

Biologische Aktivität

Overview of Biological Activity

Peptides like Serylglutaminylasparaginyltyrosylprolylisoleucylvaline are known for their potential roles in various biological processes, including:

- Cell signaling : Peptides can act as signaling molecules that influence cellular processes.

- Antimicrobial properties : Many peptides exhibit antimicrobial activities against bacteria, fungi, and viruses.

- Antioxidant effects : Certain peptides have been shown to scavenge free radicals, contributing to cellular protection.

Structure and Composition

The structure of this compound can be broken down into its constituent amino acids:

| Amino Acid | Abbreviation | Role in Biological Activity |

|---|---|---|

| Serine | Ser | Involved in protein synthesis and signaling |

| Glutamine | Gln | Plays a role in metabolism and cell signaling |

| Asparagine | Asn | Involved in protein stability and function |

| Tyrosine | Tyr | Precursor for neurotransmitters; antioxidant |

| Proline | Pro | Contributes to protein structure and stability |

| Isoleucine | Ile | Essential for muscle metabolism |

| Valine | Val | Important for energy production |

The biological activity of this peptide can be attributed to several mechanisms:

- Receptor Binding : Peptides can bind to specific receptors on cell surfaces, initiating intracellular signaling cascades that lead to various physiological responses.

- Enzyme Inhibition : Certain peptides may inhibit enzymes involved in metabolic pathways, thus modulating biochemical reactions.

- Membrane Interaction : Peptides can interact with cell membranes, affecting permeability and ion transport.

Antimicrobial Activity

A study investigated the antimicrobial properties of similar peptides and found that certain sequences exhibit significant activity against resistant bacterial strains. These peptides were effective due to their ability to disrupt bacterial cell membranes.

Antioxidant Properties

Research has shown that peptides containing tyrosine and proline exhibit strong antioxidant properties. For instance, a peptide with a similar composition was tested for its ability to scavenge free radicals in vitro, demonstrating a protective effect on cellular components.

Therapeutic Applications

Peptides like this compound have been explored for their potential therapeutic applications in conditions such as diabetes and cardiovascular diseases. Their ability to modulate metabolic pathways makes them candidates for drug development.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of similar peptides:

- Antimicrobial Efficacy : Peptides with sequences analogous to this compound showed effectiveness against Gram-positive bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) .

- Cell Proliferation : Certain studies indicated that specific peptide sequences could enhance cell proliferation in fibroblast cultures, suggesting potential wound healing applications .

- Neuroprotective Effects : Research into neuropeptides has revealed that they can protect neuronal cells from oxidative stress, indicating a potential role in neurodegenerative diseases .

Eigenschaften

IUPAC Name |

2-[[2-[[1-[2-[[4-amino-2-[[5-amino-2-[(2-amino-3-hydroxypropanoyl)amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H57N9O12/c1-5-19(4)30(35(55)44-29(18(2)3)37(57)58)45-34(54)26-7-6-14-46(26)36(56)25(15-20-8-10-21(48)11-9-20)43-33(53)24(16-28(40)50)42-32(52)23(12-13-27(39)49)41-31(51)22(38)17-47/h8-11,18-19,22-26,29-30,47-48H,5-7,12-17,38H2,1-4H3,(H2,39,49)(H2,40,50)(H,41,51)(H,42,52)(H,43,53)(H,44,55)(H,45,54)(H,57,58) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMQYBJNICRKTBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H57N9O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595930 |

Source

|

| Record name | Serylglutaminylasparaginyltyrosylprolylisoleucylvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

819.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118071-31-1 |

Source

|

| Record name | Serylglutaminylasparaginyltyrosylprolylisoleucylvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.